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Cat. No.: B1496461 Get Quote

An In-depth Analysis of 1,6-phenazinediol-5,10-dioxide and its Analogs

Iodinin (1,6-dihydroxyphenazine 5,10-dioxide), a naturally occurring phenazine N-oxide, has

garnered significant interest in the scientific community for its potent and selective cytotoxic

effects against acute myeloid leukemia (AML) cells.[1][2][3][4] This technical guide provides a

comprehensive overview of the structure-activity relationship (SAR) of iodinin, summarizing

key quantitative data, detailing experimental methodologies, and visualizing synthetic pathways

to inform and guide researchers, scientists, and drug development professionals in the

exploration of this promising class of compounds.

Core Structure-Activity Relationship Insights
The biological activity of iodinin and its analogs is intrinsically linked to the phenazine 5,10-

dioxide core, with substitutions on the aromatic rings significantly modulating cytotoxicity and

selectivity. Key findings from SAR studies indicate that the N-oxide functionalities are crucial for

the cytotoxic activity.[1][2][3]

Prodrug Strategies
To enhance the therapeutic potential of iodinin, various prodrugs have been synthesized.

Carbamate side chains have been identified as the optimal phenol-attached group for

improving the activity profile of these compounds.[1][2][3]

Impact of Substituents on the Phenazine Core
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Systematic modifications of the iodinin scaffold have revealed critical insights into its SAR:

C6 Position: Derivatives lacking an oxygen-based substituent (such as –OH or –OCH3) at

the 6th position of the phenazine skeleton maintained their potency when alkyl or carbamate

side chains were attached to the phenol group at position 1.[1][2][3]

C7 and C8 Positions: The introduction of dihalogenated and dimethylated substituents at the

7 and 8 positions of 1-hydroxyphenazine 5,10-dioxide resulted in analogs with increased

cytotoxic potency against MOLM-13 cells. However, dihalogenated compounds also

exhibited high toxicity towards cardiomyoblast H9c2 cells, indicating a potential for

cardiotoxicity. In contrast, the 7,8-dimethylated analogs showed less impact on MOLM-13

selectivity.[1][2][3]

Quantitative Analysis of Iodinin Analogs
The following tables summarize the cytotoxic activity (EC50) of various iodinin analogs against

the human AML cell line MOLM-13 and the rat cardiomyoblast cell line H9c2, providing a clear

comparison of their potency and selectivity. Cell permeability was assessed using a parallel

artificial membrane permeability assay (PAMPA).
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Compoun
d

R1 R2
EC50
MOLM-13
(µM)

EC50
H9c2 (µM)

Selectivit
y Index
(H9c2/MO
LM-13)

PAMPA
Pe (10⁻⁶
cm s⁻¹)

Iodinin (3) OH OH 0.23 ± 0.03 >10 >43 <0.1

Myxin (4) OH OMe 0.29 ± 0.01 5.3 ± 0.4 18 0.3 ± 0.1

Analog 11 O-pivaloyl O-pivaloyl 1.1 ± 0.1 >10 >9.1 >1.5

Analog 12 O-valeroyl O-valeroyl 1.3 ± 0.2 >10 >7.7 >1.5

Analog 13 O-COOEt OH 0.31 ± 0.05 >10 >32 0.1 ± 0.0

Analog 14 O-COOEt O-COOEt 0.9 ± 0.1 >10 >11 >1.5

Analog 15
O-

CON(Me)₂

O-

CON(Me)₂
0.15 ± 0.01 2.5 ± 0.1 17 >1.5

Analog 16
O-

CON(Et)₂

O-

CON(Et)₂
0.12 ± 0.01 1.1 ± 0.1 9.2 >1.5

Analog 17
O-

CON(iPr)₂

O-

CON(iPr)₂
0.13 ± 0.01 1.7 ± 0.1 13 >1.5

Data sourced from[1][2][3]
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Compo
und

R X Y
EC50
MOLM-
13 (µM)

EC50
H9c2
(µM)

Selectiv
ity
Index
(H9c2/M
OLM-13)

PAMPA
Pe (10⁻⁶
cm s⁻¹)

Analog

21
H H H

0.32 ±

0.01
>10 >31 0.2 ± 0.1

Analog

44
H F F

0.11 ±

0.01
1.0 ± 0.1 9.1 >1.5

Analog

45
H Cl Cl

0.07 ±

0.01
0.4 ± 0.0 5.7

Not

Tested

Analog

46
H Br Br

0.08 ±

0.01
0.5 ± 0.0 6.3

Not

Tested

Analog

47
H Me Me

0.11 ±

0.01
1.8 ± 0.1 16 >1.5

Analog

56
CON(Et)₂ Me Me

0.09 ±

0.01
1.0 ± 0.1 11 >1.5

Analog

57

CON(iPr)

₂
Me Me

0.08 ±

0.01
1.2 ± 0.1 15 >1.5

Data sourced from[1][2][3]

Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR studies are provided below.

Synthesis of Iodinin Prodrugs (Esters, Carbonates, and
Carbamates)
General Procedure for Esterification (Analogs 11 & 12): To a solution of iodinin (3) in a suitable

solvent under an inert atmosphere, a base such as 4-(dimethylamino)pyridine (DMAP) is

added. The reaction mixture is cooled to the appropriate temperature (-40 °C for pivaloyl

chloride and 0 °C for valeric anhydride). The corresponding acyl chloride or anhydride is then
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added dropwise. The reaction progress is monitored by thin-layer chromatography (TLC). Upon

completion, the reaction is quenched, and the product is extracted, purified by column

chromatography, and characterized.[1]

General Procedure for Carbonate Formation (Analogs 13 & 14): Iodinin (3) is dissolved in a

solvent like toluene, and triethylamine (Et₃N) and DMAP are added. The mixture is cooled to 0

°C, and ethyl chloroformate is added. The reaction is stirred for a specified time (e.g., 90

minutes), after which it is worked up. The crude product is purified by flash column

chromatography.[1]

General Procedure for Carbamoylation (Analogs 15-17): To a solution of iodinin (3) in a

solvent such as tetrahydrofuran (THF), 1,4-diazabicyclo[2.2.2]octane (DABCO) and the

corresponding carbamoyl chloride are added at room temperature. The reaction is monitored

by TLC. After completion, the product is isolated and purified using appropriate

chromatographic techniques.[1]

Synthesis of 1-Hydroxyphenazine 5,10-dioxide and its
Analogs
Synthesis of 1-Hydroxyphenazine 5,10-dioxide (21): 1-Hydroxyphenazine (22) is dissolved in

toluene and heated to 80 °C. meta-Chloroperoxybenzoic acid (mCPBA) is added portion-wise

over several hours. The reaction mixture is then cooled, filtered, and the filtrate is concentrated.

The crude product is purified by column chromatography to yield the desired dioxide.[1]

Synthesis of 7,8-Disubstituted-1-hydroxyphenazine 5,10-dioxides (44-47): The corresponding

1-hydroxyphenazines (40-43) are dissolved in toluene and heated to 80 °C. mCPBA is added in

a pulse-wise manner. The reaction is monitored, and upon completion, the product is isolated

and purified. Purification of dihalogenated analogs can be challenging due to poor solubility

and high lipophilicity.[1]

In Vitro Cytotoxicity Assay
Human AML (MOLM-13) and rat cardiomyoblast (H9c2) cell lines are seeded in 96-well plates

and allowed to adhere overnight. The cells are then treated with serial dilutions of the test

compounds for a specified duration (e.g., 72 hours). Cell viability is assessed using a suitable
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method, such as the CellTiter-Glo® Luminescent Cell Viability Assay. EC50 values are

calculated from dose-response curves.[1][2][3]

Parallel Artificial Membrane Permeability Assay (PAMPA)
The permeability of the compounds is evaluated using a pre-coated PAMPA plate system. The

test compound is added to the donor wells, and the plate is assembled with the acceptor plate

containing a suitable buffer. After an incubation period, the amount of compound that has

crossed the artificial membrane is quantified by UV-Vis spectroscopy. Permeability values (Pe)

are then calculated.[1][2][3]

Visualizing Synthetic Pathways and Logical
Relationships
The following diagrams, generated using the DOT language, illustrate the synthetic workflows

for creating iodinin analogs and the logical relationship of the SAR findings.
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Caption: Synthetic routes to iodinin prodrugs.
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Caption: Synthesis of 1-hydroxyphenazine dioxide and its analogs.
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Caption: Summary of Iodinin's Structure-Activity Relationship.

Concluding Remarks
The structure-activity relationship of iodinin reveals a promising scaffold for the development

of novel anticancer agents, particularly for AML. The key takeaways for drug development

professionals are the critical role of the N-oxide groups, the potential for potency enhancement
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through substitutions at the C7 and C8 positions, and the viability of a carbamate-based

prodrug approach to improve the compound's properties. Further optimization of the 7,8-

disubstituted analogs to mitigate off-target toxicity, alongside in-depth investigation of the

mechanism of action, will be crucial next steps in translating the potential of iodinin into clinical

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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